molecular formula C20H30N6O3 B2709410 8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-79-6

8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2709410
CAS RN: 915927-79-6
M. Wt: 402.499
InChI Key: KVZYILNBDGLKEO-UHFFFAOYSA-N
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Description

The compound “8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including a sec-butyl group, a morpholinoethyl group, and an imidazo[2,1-f]purine-2,4-dione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The imidazo[2,1-f]purine-2,4-dione group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. For example, the morpholinoethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of the morpholinoethyl group could potentially make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Receptor Affinity and Enzyme Inhibition

A study explored the biological evaluation of derivatives of imidazo- and pyrimidino[2,1-f]purines, including compounds similar to the one , for their affinity towards serotonin and dopamine receptors, and their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A (Zagórska et al., 2016). These properties indicate potential applications in studying neurotransmitter systems and enzymatic processes.

Antidepressant Potential

Another research synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. The study identified compounds with promising antidepressant properties in preliminary in vivo studies (Zagórska et al., 2016). This suggests the compound's relevance in developing new antidepressant agents.

Molecular Docking and Receptor Selectivity

In a related study, the structure-activity relationships of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-diones were investigated, emphasizing their binding to serotoninergic and dopaminergic receptors. The research highlighted the importance of certain structural features for receptor affinity and selectivity (Zagórska et al., 2015). This is crucial for understanding the interaction of the compound with biological targets.

Antiviral Activity

A study from 1978 described the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, including compounds structurally related to the one , against various viruses (Kim et al., 1978). This early research provides insight into the potential antiviral applications of such compounds.

properties

IUPAC Name

6-butan-2-yl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-6-13(2)25-14(3)15(4)26-16-17(21-19(25)26)22(5)20(28)24(18(16)27)8-7-23-9-11-29-12-10-23/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZYILNBDGLKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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